molecular formula C9H5BrF2O3 B13701661 3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid

3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13701661
M. Wt: 279.03 g/mol
InChI Key: GEFILKOIZQVVCW-UHFFFAOYSA-N
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Description

3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with a ketone and carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Bromination: The starting material, 3,6-difluoroaniline, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3,6-difluoroaniline.

    Acylation: The brominated product is then subjected to acylation using acetyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,6-difluorophenylboronic acid
  • 2-Bromo-3,6-difluorophenylmethanone
  • 2-Bromo-3,6-difluorophenylcyclopentylmethanone

Comparison

3-(2-Bromo-3,6-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and carboxylic acid functional group, which imparts distinct chemical properties and reactivity. In comparison, similar compounds may lack one of these functional groups, leading to differences in their chemical behavior and applications.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(2-bromo-3,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2H,3H2,(H,14,15)

InChI Key

GEFILKOIZQVVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)C(=O)O)Br)F

Origin of Product

United States

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